molecular formula C20H16O2S B3898790 hMAO-B-IN-4

hMAO-B-IN-4

Cat. No.: B3898790
M. Wt: 320.4 g/mol
InChI Key: MKSMRBDQELHEBO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

hMAO-B-IN-4 is a selective, reversible, and blood-brain barrier penetrable human monoamine oxidase-B (hMAO-B) inhibitor. It has an IC50 value of 0.067 μM and a Ki value of 0.03 μM. This compound inhibits hMAO-A with an IC50 value of 33.82 μM. This compound is used in research related to Alzheimer’s disease and Parkinson’s disease .

Mechanism of Action

Target of Action

The primary target of hMAO-B-IN-4, also known as 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one, is the human monoamine oxidase-B (hMAO-B) enzyme . This enzyme plays a crucial role in the oxidative deamination of biogenic amines such as dopamine .

Mode of Action

This compound acts as a selective, reversible, and blood-brain barrier penetrable inhibitor of hMAO-B . It binds to the hMAO-B enzyme, thereby inhibiting its activity. This inhibition reduces the degradation of dopamine, leading to an increase in dopamine levels .

Biochemical Pathways

The inhibition of hMAO-B by this compound affects the dopamine metabolic pathway. Under normal conditions, hMAO-B catalyzes the oxidative deamination of dopamine, converting it into inactive metabolites . The inhibition of hmao-b by this compound prevents this conversion, leading to an increase in dopamine levels .

Pharmacokinetics

It’s also known that this compound is able to penetrate the blood-brain barrier, which is crucial for its effects on the central nervous system .

Result of Action

The primary result of this compound’s action is an increase in dopamine levels in the brain. This is due to the inhibition of hMAO-B, which normally breaks down dopamine . By preventing this breakdown, this compound helps maintain higher levels of dopamine, which can be beneficial in conditions like Parkinson’s disease, where dopamine levels are typically reduced .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the expression and activity of hMAO-B, potentially influencing the effectiveness of this compound . Additionally, other environmental factors such as diet, lifestyle, and exposure to toxins can also impact the overall health of neurons and the balance of neurotransmitters in the brain, thereby potentially affecting the action of this compound .

Biochemical Analysis

Biochemical Properties

The compound 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been shown to interact with the glucagon-like peptide-1 receptor (GLP-1R), a protein that plays a crucial role in glucose-dependent insulin secretion .

Cellular Effects

In cellular processes, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one has been observed to exhibit glucose-dependent insulin secretion in rats following intravenous administration . This indicates that the compound can influence cell function by modulating insulin secretion, which is a key aspect of cellular metabolism .

Molecular Mechanism

At the molecular level, 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one acts as a small molecule activator of the GLP-1R . This suggests that the compound exerts its effects through binding interactions with this receptor, leading to its activation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .

Dosage Effects in Animal Models

While specific dosage effects of 3-[4-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one in animal models have not been detailed in the literature, its observed effects on insulin secretion suggest that it may have dose-dependent impacts on glucose regulation .

Metabolic Pathways

Its interaction with the GLP-1R suggests that it may play a role in the metabolic processes associated with glucose regulation .

Preparation Methods

The synthesis of hMAO-B-IN-4 involves the reaction of different piperazine derivatives with a pyridazinone ring. The synthetic route includes molecular docking studies, in silico ADME prediction, and in vitro biological screening tests

Chemical Reactions Analysis

hMAO-B-IN-4 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions can occur, particularly involving the piperazine and pyridazinone moieties.

Common reagents and conditions used in these reactions include DMSO for solubility and various catalysts for facilitating reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

hMAO-B-IN-4 has several scientific research applications:

    Chemistry: Used in the study of monoamine oxidase inhibitors and their interactions with various substrates.

    Biology: Investigated for its effects on neurotransmitter levels and its potential neuroprotective properties.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s diseases.

    Industry: Utilized in the development of new drugs targeting monoamine oxidase enzymes .

Comparison with Similar Compounds

hMAO-B-IN-4 is compared with other monoamine oxidase inhibitors such as:

    Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.

This compound is unique due to its high selectivity and reversible inhibition of hMAO-B, making it a promising candidate for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2S/c21-19(20-7-4-14-23-20)13-10-16-8-11-18(12-9-16)22-15-17-5-2-1-3-6-17/h1-14H,15H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMRBDQELHEBO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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